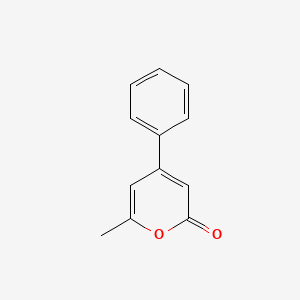
6-Methyl-4-phenyl-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-phenyl-pyran-2-one is a heterocyclic compound featuring a six-membered ring with an oxygen atom and a conjugated system This compound is part of the pyran family, known for its diverse biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-4-phenyl-pyran-2-one can be synthesized through various methods. One common approach involves the reaction of aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. For instance, a one-pot reaction using ammonium acetate as a catalyst under solvent-free conditions has been reported .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory synthesis methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, are emphasized to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-phenyl-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Methyl-4-phenyl-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-pyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may downregulate the expression of certain proteins at the transcriptional level or bind to specific proteins to inhibit their activity .
Comparison with Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: Shares a similar pyran ring structure but with a hydroxyl group.
4-Methoxy-6-methyl-2H-pyran-2-one: Similar structure with a methoxy group instead of a phenyl group
Uniqueness: 6-Methyl-4-phenyl-pyran-2-one stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
4467-33-8 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-methyl-4-phenylpyran-2-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
WPYCHKSDNQTWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B13747907.png)
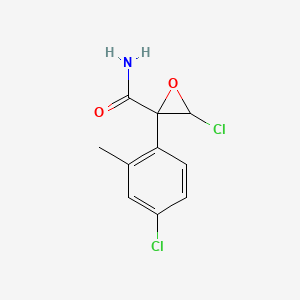

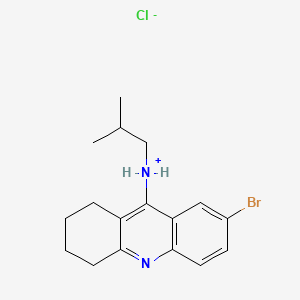
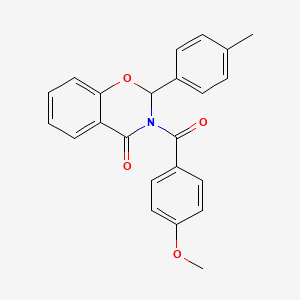
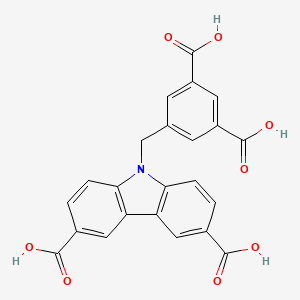
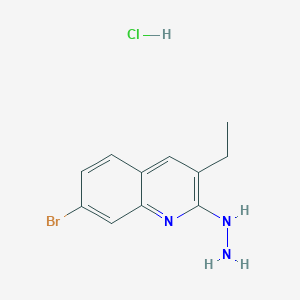
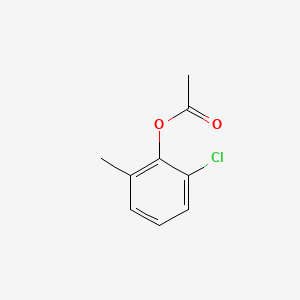
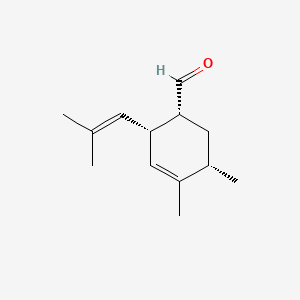
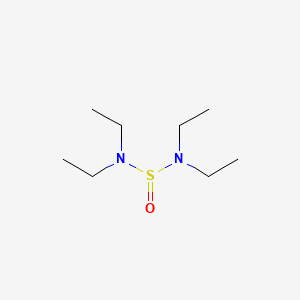
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)
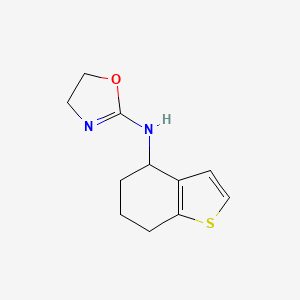
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
